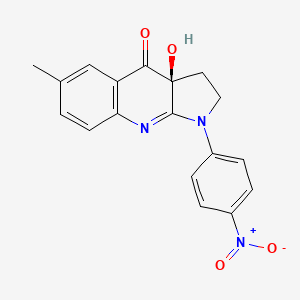

p-Nitroblebbistatin

Description

Structure

3D Structure

Properties

IUPAC Name |

(3aS)-3a-hydroxy-6-methyl-1-(4-nitrophenyl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O4/c1-11-2-7-15-14(10-11)16(22)18(23)8-9-20(17(18)19-15)12-3-5-13(6-4-12)21(24)25/h2-7,10,23H,8-9H2,1H3/t18-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAUXNLHXGQGFOS-GOSISDBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C3C(C2=O)(CCN3C4=CC=C(C=C4)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)N=C3[C@](C2=O)(CCN3C4=CC=C(C=C4)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Deep Dive: p-Nitroblebbistatin vs. Blebbistatin

A Guide to Myosin II Inhibition in Live-Cell Imaging

Executive Summary: The "Blue Light" Bottleneck

For decades, (-)-blebbistatin has been the gold standard for inhibiting non-muscle myosin II (NMII) to study cytokinesis, cell migration, and cortical tension.[1][2][3] However, its utility is severely compromised by a critical flaw: phototoxicity .[1][3][4][5][6][7] Under blue light (450–490 nm)—the standard excitation range for GFP—blebbistatin undergoes a photochemical reaction that generates reactive oxygen species (ROS), crosslinks proteins, and kills cells.[1][3]

p-Nitroblebbistatin (para-nitroblebbistatin) was engineered specifically to resolve this bottleneck.[1][3] By adding a nitro group to the C15 position, researchers eliminated the fluorescence and photoreactivity while retaining high affinity for myosin II.[8] This guide analyzes the technical differences, validating why p-nitroblebbistatin is the superior choice for live-cell microscopy.[1][3]

Mechanistic Foundation: Myosin II Inhibition

Both compounds function as allosteric inhibitors of Myosin II.[1][3] They do not compete with ATP binding; rather, they bind to the myosin-ADP-Pi complex (the transition state).[1][3]

-

Binding Site: The inhibitor binds to a hydrophobic pocket near the actin-binding cleft.[1][3]

-

Effect: It stabilizes the metastable ADP-Pi intermediate, preventing the release of phosphate.[1] This locks the myosin head in a low-actin-affinity state, effectively uncoupling the ATPase cycle from force generation.[1][3]

-

Result: Actin filaments are not translocated, and contractile forces (e.g., in the cleavage furrow) are abolished.[1][3]

The Critical Flaw: Blebbistatin Photochemistry

Blebbistatin is intrinsically fluorescent and photolabile.[1][8] When exposed to blue light, it acts as a photosensitizer.[1][3][4][5][6][7]

The Phototoxicity Cascade

-

Excitation: Blue light (488 nm) excites the blebbistatin molecule.[1][3]

-

ROS Generation: The excited molecule transfers energy to oxygen, generating singlet oxygen and other ROS.[1]

-

Covalent Crosslinking: Photo-oxidized blebbistatin derivatives can covalently crosslink to nearby proteins.[1][3]

-

Cytotoxicity: The accumulation of ROS and protein adducts triggers apoptosis and necrosis, often within minutes of time-lapse imaging.[1]

Technical Note: Blebbistatin fluorescence (Ex: ~430 nm, Em: ~500 nm) overlaps with the GFP emission channel, causing high background noise that obscures weak fluorescent signals.[1][3]

The Solution: p-Nitroblebbistatin

Synthesized by Képiró et al. (2014), p-nitroblebbistatin introduces an electron-withdrawing nitro group at the C15 position of the blebbistatin scaffold.[1][3]

-

Non-Fluorescent: The nitro group quenches the intrinsic fluorescence, eliminating channel bleed-through.[1][3]

-

Photostable: It does not degrade or react under high-intensity blue light illumination.[1][3]

-

Non-Cytotoxic: It does not generate ROS, allowing for long-term time-lapse imaging (up to 24+ hours) without affecting cell viability.[1][3]

Visualization: The Phototoxicity Pathway

The following diagram illustrates the divergent outcomes of illuminating cells treated with these two inhibitors.

Figure 1: Comparative pathway analysis showing how p-nitroblebbistatin avoids the ROS generation cascade inherent to blebbistatin under blue light excitation.[1][3]

Comparative Technical Specifications

The table below summarizes the key physicochemical and biological differences. Note that while p-nitroblebbistatin solves the phototoxicity issue, it shares the low solubility profile of the parent compound.[8]

| Feature | (-)-Blebbistatin | p-Nitroblebbistatin | Implication |

| Primary Target | Myosin II (Non-muscle, Skeletal, Cardiac) | Myosin II (Non-muscle, Skeletal, Cardiac) | Identical specificity profile.[1][3][4][8][9] |

| IC50 (Skeletal Muscle S1) | ~0.5 – 2 µM | ~0.4 – 0.5 µM | p-Nitro is equipotent. |

| Phototoxicity | High (Blue/UV light) | Negligible | p-Nitro enables GFP imaging.[1][3] |

| Fluorescence | High (Em ~500 nm) | Non-fluorescent | p-Nitro has no background noise.[1][3] |

| Solubility (Aqueous) | Poor (< 10 µM) | Poor (< 5 µM) | Both require careful handling to avoid precipitation.[1][3] |

| Stability | Unstable (Photosensitive) | Stable | p-Nitro stocks are easier to handle.[1][3] |

| Cytotoxicity (Dark) | Moderate | Low | p-Nitro is safer for long-term assays.[1][3] |

Experimental Protocols

A. Preparation of Stock Solutions

Both compounds are hydrophobic.[1][3] Proper solubilization is critical to prevent micro-precipitates which can be mistaken for cellular structures or cause local toxicity.[1][3]

-

Concentration: Prepare a 10–20 mM stock solution.

-

Storage:

B. Live-Cell Imaging Workflow

This protocol assumes the use of p-nitroblebbistatin for a GFP-actin or GFP-myosin time-lapse experiment.[1][3]

-

Cell Culture: Plate cells on glass-bottom dishes (e.g., MatTek) suitable for high-NA microscopy.[1][3]

-

Dilution:

-

Dilute the stock (20 mM) into pre-warmed culture media to a final concentration of 20–50 µM .

-

Critical: Mix vigorously immediately upon addition to prevent precipitation.[1][3]

-

Solubility Check: If a precipitate forms (cloudiness), filter the media through a 0.22 µm syringe filter, though this may reduce the effective concentration.[1][3]

-

-

Incubation: Incubate cells for 15–30 minutes at 37°C.

-

Imaging:

C. Troubleshooting: Solubility vs. Activity

If you observe "crystals" or "debris" in your media, the compound has precipitated.[1]

-

Cause: Adding high-concentration DMSO stock directly to cold buffer.[1][3]

-

Fix: Use (-)-para-aminoblebbistatin if solubility is the primary limiting factor (soluble up to ~400 µM), though it is more expensive.[1][3] For standard p-nitroblebbistatin, ensure media is warm and vortex immediately.[1][3]

Decision Matrix: When to Switch

Use the following logic flow to determine the appropriate inhibitor for your experimental design.

Figure 2: Decision matrix for selecting the optimal Myosin II inhibitor based on experimental constraints.

References

-

Képiró, M., Várkuti, B. H., Végner, L., Vörös, G., Hegyi, G., Varga, M., & Málnási-Csizmadia, A. (2014).[1][3][6][7][10] para-Nitroblebbistatin, the Non-Cytotoxic and Photostable Myosin II Inhibitor.[1][2][4][5][6][7][8][10][11] Angewandte Chemie International Edition, 53(31), 8211–8215.[1][3][6][7]

-

Kolega, J. (2004).[1][3][9] Phototoxicity and photoinactivation of blebbistatin in UV and visible light.[9][12] Biochemical and Biophysical Research Communications, 320(3), 1020–1025.[1][3][12]

-

Sakamoto, T., Limouze, J., Combs, C. A., Straight, A. F., & Sellers, J. R. (2005).[1][3][12] Blebbistatin, a myosin II inhibitor, is photoinactivated by blue light.[1][3][4][5][6][7][10][12] Biochemistry, 44(2), 584–588.[1][3][12]

-

Várkuti, B. H., Képiró, M., Ács, K., Kovács, M., & Málnási-Csizmadia, A. (2016).[1][3] A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative.[1][3][4][8] Scientific Reports, 6, 26141.[1][3][4][8] [1][3]

Sources

- 1. Blebbistatin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. para-Nitroblebbistatin - Wikipedia [en.wikipedia.org]

- 4. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. para-Nitroblebbistatin, the non-cytotoxic and photostable myosin II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. para-Nitroblebbistatin, the Non-Cytotoxic and Photostable Myosin II Inhibitor - Repository of the Academy's Library [real.mtak.hu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Azidoblebbistatin, a photoreactive myosin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

p-Nitroblebbistatin: A Researcher's Guide to a Photostable Myosin II Inhibitor

Abstract

This technical guide provides a comprehensive overview of p-Nitroblebbistatin, a selective inhibitor of non-muscle myosin II. We delve into its mechanism of action, highlighting its significant advantages over its parent compound, blebbistatin, particularly for applications in live-cell imaging and drug development. This document offers researchers, scientists, and drug development professionals field-proven insights and detailed protocols for the effective use of p-Nitroblebbistatin, ensuring experimental integrity and reproducibility.

Introduction: The Need for a Superior Myosin II Inhibitor

Non-muscle myosin II is a crucial motor protein involved in a myriad of cellular processes, including cell division, migration, and adhesion. The small molecule inhibitor blebbistatin has been an invaluable tool for elucidating these functions. However, its utility is significantly hampered by several adverse characteristics, including phototoxicity upon exposure to blue light, intrinsic fluorescence that interferes with imaging, and cytotoxicity with prolonged exposure.[1][2] These limitations can lead to experimental artifacts and misinterpretation of results.

p-Nitroblebbistatin, a nitro-derivative of blebbistatin, was developed to overcome these challenges. It retains the myosin II inhibitory properties of its predecessor while being photostable, non-phototoxic, and exhibiting low fluorescence.[1][2] This makes p-Nitroblebbistatin an ideal replacement for blebbistatin in a wide range of in vitro and in vivo applications, especially those involving fluorescence microscopy.[1][2]

Mechanism of Action: Arresting the Myosin II Power Stroke

p-Nitroblebbistatin, like blebbistatin, is a non-competitive inhibitor of myosin II ATPase activity.[3][4] It does not compete with ATP for binding to the myosin head. Instead, it preferentially binds to a specific intermediate state in the myosin ATPase cycle: the myosin-ADP-Pi complex.[3][4] This binding event traps the myosin in a state with low affinity for actin, effectively preventing the power stroke and subsequent force generation.[3][4]

The key steps in the myosin II ATPase cycle and the point of inhibition by p-Nitroblebbistatin are illustrated below:

Figure 1: The Myosin II ATPase Cycle and the inhibitory mechanism of p-Nitroblebbistatin. The inhibitor traps the myosin in the Myosin-ADP-Pi state, preventing the power stroke.

This mechanism of action, which blocks myosin II in an actin-detached state, is highly advantageous for cellular studies as it avoids the induction of a rigid, cross-linked actomyosin network that can be caused by other types of inhibitors.[3][4]

Key Advantages of p-Nitroblebbistatin over Blebbistatin

The superiority of p-Nitroblebbistatin as a research tool stems from its improved physicochemical properties. These advantages are summarized in the table below.

| Property | Blebbistatin | p-Nitroblebbistatin | Significance for Researchers |

| Phototoxicity | High, especially with blue light (450-490 nm)[1][2] | None detected[1][2] | Enables long-term live-cell imaging without inducing cell death or artifacts. |

| Photostability | Unstable, degrades upon light exposure[1] | Stable[1][2] | Ensures consistent inhibitory activity throughout imaging experiments. |

| Intrinsic Fluorescence | High, interferes with GFP and other fluorophores[5] | Low[5] | Allows for clear, multi-channel fluorescence imaging without signal bleed-through. |

| Cytotoxicity | Exhibits cytotoxicity independent of myosin inhibition[1] | Non-cytotoxic[1][2] | Reduces off-target effects and improves the reliability of phenotypic observations. |

| Solubility in Water | ~10 µM[6] | ~5 µM[7] | Both have limited aqueous solubility, requiring DMSO for stock solutions. |

Quantitative Data: Inhibitory Potency

p-Nitroblebbistatin exhibits potent inhibition of various myosin II isoforms. The half-maximal inhibitory concentrations (IC50) are crucial for designing experiments with appropriate inhibitor concentrations.

| Myosin II Isoform | Species | IC50 (µM) |

| Non-muscle Myosin IIA | Human | 18[7] |

| Non-muscle Myosin IIB | Human | 14[7] |

| Non-muscle Myosin IIC | Human | 5[7] |

| Skeletal Muscle Myosin S1 | Rabbit | 0.1 - 0.4[7] |

| β-Cardiac Myosin | Human | 13[7] |

| Smooth Muscle Myosin S1 | Chicken (gizzard) | 5.6[7] |

Note: IC50 values can vary depending on the experimental conditions, such as the specific protein construct and assay buffer composition. It is recommended to perform a dose-response curve for your specific experimental system.

Experimental Protocols

The following protocols provide a starting point for utilizing p-Nitroblebbistatin in your research. Optimization may be required for specific cell types and experimental goals.

Preparation of p-Nitroblebbistatin Stock and Working Solutions

Causality: p-Nitroblebbistatin has low aqueous solubility and is therefore typically dissolved in an organic solvent to create a concentrated stock solution. This stock is then diluted to the final working concentration in the cell culture medium or assay buffer. The final concentration of the organic solvent should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Protocol:

-

Equilibrate: Allow the p-Nitroblebbistatin powder to reach room temperature before opening the vial to prevent condensation.

-

Prepare Stock Solution:

-

For a 10 mM stock solution of p-Nitroblebbistatin (Molar Mass: 337.34 g/mol ), dissolve 3.37 mg in 1 mL of anhydrous DMSO.

-

Vortex thoroughly to ensure complete dissolution. The solution should be a clear yellow.

-

-

Aliquot and Store:

-

Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

-

Store the stock solution at -20°C for up to one month or at -80°C for longer-term storage (up to six months).

-

-

Prepare Working Solution:

-

On the day of the experiment, thaw an aliquot of the stock solution.

-

Prepare the final working solution by diluting the stock solution in pre-warmed complete cell culture medium or the appropriate assay buffer.

-

Example: To prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of medium.

-

Always prepare the working solution fresh for each experiment.

-

Figure 2: Workflow for the preparation of p-Nitroblebbistatin stock and working solutions.

Cell Treatment for Fluorescence Microscopy

Causality: This protocol is designed for live-cell imaging experiments where the effects of myosin II inhibition on cellular processes are observed over time. The concentration and incubation time should be optimized to achieve the desired level of inhibition without causing secondary, non-specific effects.

Protocol:

-

Cell Seeding: Plate cells on glass-bottom dishes or coverslips suitable for microscopy. Allow cells to adhere and grow to the desired confluency (typically 50-70%).

-

Prepare Working Solution: Prepare the p-Nitroblebbistatin working solution in complete cell culture medium as described in section 5.1. A typical starting concentration is 10-20 µM.[5] Also, prepare a vehicle control (medium with the same final concentration of DMSO).

-

Treatment:

-

Aspirate the old medium from the cells.

-

Gently add the pre-warmed medium containing p-Nitroblebbistatin or the vehicle control to the respective dishes.

-

Incubate the cells for the desired period before and during imaging. The onset of action is typically rapid.

-

-

Imaging:

-

Proceed with your fluorescence microscopy imaging protocol.

-

As p-Nitroblebbistatin is photostable, there are no specific restrictions on the excitation wavelengths used for other fluorophores (e.g., GFP, RFP).

-

Myosin II ATPase Activity Assay

Causality: This protocol provides a framework for measuring the effect of p-Nitroblebbistatin on the ATPase activity of purified myosin II. The assay measures the rate of ATP hydrolysis by quantifying the amount of inorganic phosphate (Pi) released. An NADH-linked assay is a common and reliable method.[3]

Protocol:

-

Reagents:

-

Purified myosin II (e.g., non-muscle myosin IIA heavy meromyosin).

-

Actin filaments.

-

Assay Buffer (e.g., 10 mM MOPS pH 7.0, 2 mM MgCl2, 0.1 mM EGTA, 1 mM DTT).

-

NADH-linked ATPase assay components (pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate, NADH, ATP).

-

p-Nitroblebbistatin stock solution in DMSO.

-

-

Assay Setup:

-

In a 96-well plate, set up reactions containing the assay buffer, NADH-linked assay components, and varying concentrations of p-Nitroblebbistatin (and a DMSO vehicle control).

-

Add actin to the wells.

-

-

Initiate Reaction:

-

Add myosin II to the wells to start the reaction.

-

Immediately begin monitoring the decrease in NADH absorbance at 340 nm using a plate reader. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.

-

-

Data Analysis:

-

Calculate the rate of ATPase activity for each p-Nitroblebbistatin concentration.

-

Plot the ATPase activity as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Troubleshooting and Best Practices

-

Precipitation: p-Nitroblebbistatin can precipitate in aqueous solutions over time. Always prepare fresh working solutions from a DMSO stock immediately before use.

-

Off-target Effects: While significantly less cytotoxic than blebbistatin, it is good practice to use the lowest effective concentration of p-Nitroblebbistatin to minimize the potential for off-target effects. A concentration range of 5-20 µM is generally recommended for cell-based assays.[5]

-

Control Experiments: Always include a vehicle control (DMSO) to account for any effects of the solvent on the cells. For critical experiments, using an inactive enantiomer of blebbistatin as a negative control can further validate the specificity of the observed effects.

Conclusion

p-Nitroblebbistatin represents a significant advancement in the chemical toolbox for studying myosin II function. Its photostability, low fluorescence, and lack of cytotoxicity make it an indispensable tool for modern cell biology, particularly for studies employing live-cell fluorescence microscopy. By understanding its mechanism of action and adhering to best practices in its application, researchers can leverage the power of p-Nitroblebbistatin to gain deeper insights into the multifaceted roles of myosin II in health and disease.

References

-

Képiró, M., Várkuti, B. H., Végner, L., Vörös, G., Hegyi, G., Varga, M., & Málnási-Csizmadia, A. (2014). para-Nitroblebbistatin, the non-cytotoxic and photostable myosin II inhibitor. Angewandte Chemie International Edition, 53(31), 8211-8215. [Link]

-

Várkuti, B. H., Képiró, M., Végner, L., Vörös, G., Hegyi, G., Varga, M., & Málnási-Csizmadia, A. (2016). A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative. Scientific reports, 6(1), 1-11. [Link]

-

Limouze, J., Straight, A. F., Mitchison, T., & Sellers, J. R. (2004). Specificity of blebbistatin, an inhibitor of myosin II. Journal of muscle research and cell motility, 25(4), 337-341. [Link]

-

Kolega, J. (2004). Phototoxicity and photoinactivation of blebbistatin in UV and visible light. Biochemical and biophysical research communications, 320(3), 1020-1025. [Link]

-

Wikipedia. (2023, October 26). Blebbistatin. [Link]

-

Kovács, M., Tóth, J., Hetényi, C., Málnási-Csizmadia, A., & Sellers, J. R. (2004). Mechanism of blebbistatin inhibition of myosin II. Journal of Biological Chemistry, 279(34), 35557-35563. [Link]

-

Rauscher, A. (2015). Can you answer a question on Blebbistatin? ResearchGate. [Link]

-

Allingham, J. S., Smith, R., & Rayment, I. (2005). The structural basis of blebbistatin inhibition and specificity for myosin II. Nature structural & molecular biology, 12(4), 378-379. [Link]

-

Wikipedia. (2023, April 18). Para-Nitroblebbistatin. [Link]

Sources

- 1. para-Nitroblebbistatin, the non-cytotoxic and photostable myosin II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. para-Nitroblebbistatin, the Non-Cytotoxic and Photostable Myosin II Inhibitor - Repository of the Academy's Library [real.mtak.hu]

- 3. mk-lab.org [mk-lab.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. An optimized micro-assay of myosin II ATPase activity based on the molybdenum blue method and its application in screening natural product inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. para-Nitroblebbistatin - Wikipedia [en.wikipedia.org]

understanding the photostability of p-Nitroblebbistatin

Technical Deep Dive: The Photostability Profile of p-Nitroblebbistatin

For decades, (-)-Blebbistatin served as the gold standard for inhibiting Myosin II ATPase activity.[1] However, its utility in live-cell microscopy has been severely compromised by a critical flaw: blue-light instability .[1] Under standard fluorescence excitation (450–490 nm), Blebbistatin degrades into cytotoxic intermediates and generates Reactive Oxygen Species (ROS), causing phototoxicity that confounds experimental data.[1]

p-Nitroblebbistatin (para-nitroblebbistatin) was engineered to resolve this specific failure mode.[1] By introducing an electron-withdrawing nitro group at the C15 position, the molecule achieves complete photostability and eliminates "dark toxicity" (cytotoxicity in the absence of light) while retaining identical myosin affinity.[1] This guide analyzes the physicochemical mechanisms of this stability and provides validated protocols for its application in high-precision microscopy.[1]

The Mechanism of Failure: Why Blebbistatin is Phototoxic

To understand the value of p-Nitroblebbistatin, one must first understand the "suicide mechanism" of the parent compound.

When (-)-Blebbistatin is exposed to blue light, it undergoes a photochemical reaction that produces:

-

ROS Generation: The excited state transfers energy to molecular oxygen, generating singlet oxygen and hydroxyl radicals.[1]

-

Photoconversion: The molecule degrades into an inactive form with different fluorescence properties.[1]

-

"Molecular Tattooing": The reactive intermediates covalently crosslink with nearby proteins.[1] This artifact, often called molecular tattooing, can artificially freeze cytoskeletal dynamics, leading to false positives in motility assays.[1]

Diagram 1: Photochemical Pathways

Caption: Comparative photochemical pathways. Blebbistatin generates cytotoxic ROS upon excitation, whereas p-Nitroblebbistatin dissipates energy harmlessly.[1]

Chemical Engineering: The Nitro Stabilization

The synthesis of p-Nitroblebbistatin involves the nitration of the blebbistatin scaffold at the C15 position (the para position of the phenyl ring).

-

Electronic Effect: The nitro group (

) is strongly electron-withdrawing.[1] It alters the electron density of the conjugated system.[1] -

Fluorescence Quenching: This modification drastically reduces the quantum yield of fluorescence. While Blebbistatin is fluorescent (and thus photo-active), p-Nitroblebbistatin is essentially non-fluorescent.[1][2]

-

Stability: By preventing the formation of the long-lived excited states required for radical generation, the nitro group renders the molecule inert to blue light irradiation.[1]

Comparative Profiling: Quantitative Data

The following data aggregates findings from Képiró et al. (2014) and subsequent validation studies.

| Feature | (-)-Blebbistatin | p-Nitroblebbistatin | Impact on Research |

| Photostability | Unstable (Degrades in minutes) | Stable (Indefinite > 24h) | Allows long-term timelapse imaging.[1] |

| Myosin II Inhibition (IC50) | ~0.5 – 2 µM | ~0.4 – 0.5 µM | Retains potency; no need to change dosage.[1] |

| Cytotoxicity (Dark) | High (LC50 ~25 µM) | Non-cytotoxic (up to 100 µM) | Eliminates confounding toxicity variables.[1] |

| Phototoxicity (Blue Light) | Severe (Rapid cell death) | None | Safe for GFP/FITC channel imaging.[1] |

| Fluorescence | High (Interferes with imaging) | Negligible | Improves signal-to-noise ratio in microscopy.[1] |

| Solubility (Aqueous) | Poor (< 10 µM) | Low (~5 µM) | Note: Use DMSO stock; ensure proper dilution.[1] |

Experimental Protocols

Protocol A: Preparation and Handling

While p-Nitroblebbistatin is photostable, standard chemical hygiene is required to maintain stock integrity.[1]

-

Reconstitution: Dissolve lyophilized p-Nitroblebbistatin in anhydrous DMSO to a stock concentration of 10–20 mM .

-

Storage: Aliquot into light-protective tubes (amber or foil-wrapped) and store at -20°C . Avoid repeated freeze-thaw cycles.[1]

-

Working Solution: Dilute into culture media immediately prior to use.[1] The maximum solubility in aqueous buffer is low; do not exceed 20 µM to avoid precipitation.[1]

Protocol B: Validation of Myosin II Inhibition (ATPase Assay)

To verify the activity of a new batch, a standard steady-state ATPase assay is recommended.[1]

-

Reagents: Purified Myosin S1 fragment, Actin filaments, ATP, NADH-coupled enzyme system (PK/LDH).

-

Setup: Prepare a reaction mix containing 0.5 µM Myosin S1 and 20 µM Actin in kinase buffer.

-

Titration: Add p-Nitroblebbistatin at concentrations ranging from 0.1 µM to 50 µM .

-

Initiation: Start reaction with 2 mM ATP.

-

Readout: Monitor absorbance at 340 nm (NADH oxidation).

-

Validation Criteria: The curve should show a dose-dependent reduction in ATPase activity with an IC50 ≈ 0.4–0.8 µM .[1]

Protocol C: Live-Cell Imaging Workflow

This workflow ensures artifact-free imaging of cytoskeletal dynamics.[1]

Diagram 2: Live-Cell Imaging Workflow

Caption: Operational workflow for live-cell imaging. The critical checkpoint is solubility; p-Nitroblebbistatin allows 488nm excitation without phototoxicity.[1]

Applications in Research

-

Cytokinesis Studies: Unlike Blebbistatin, which can arrest cells due to toxicity rather than specific myosin inhibition, p-Nitroblebbistatin allows for the precise dissection of cleavage furrow mechanics over extended periods.[1]

-

Neuronal Development: Myosin II regulates growth cone motility.[1] p-Nitroblebbistatin is preferred for neuronal cultures, which are highly sensitive to oxidative stress generated by the parent compound.[1]

-

Fluorescence Recovery After Photobleaching (FRAP): Because p-Nitroblebbistatin does not crosslink proteins upon irradiation, it is the only valid inhibitor for FRAP studies involving myosin or actin dynamics under blue light.[1]

References

-

Képiró, M., Várkuti, B. H., Végner, L., Vörös, G., Hegyi, G., Varga, M., & Málnási-Csizmadia, A. (2014).[1][3][4][5] para-Nitroblebbistatin, the Non-Cytotoxic and Photostable Myosin II Inhibitor.[1][3][4][5][6][7] Angewandte Chemie International Edition.

-

[1]

-

-

Mikulich, A., Kavaliauskiene, S., & Juzenas, P. (2012).[1][5][8] Blebbistatin, a myosin inhibitor, is phototoxic to human cancer cells under exposure to blue light.[1][5] Biochimica et Biophysica Acta (BBA) - General Subjects.[1]

-

Várkuti, B. H., Képiró, M., et al. (2016).[1][6][8] A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative.[1][2] Scientific Reports.[1] (Context on solubility improvements).

-

[1]

-

-

Kolega, J. (2004).[1][9] Phototoxicity and Photoinactivation of Blebbistatin in UV and Visible Light. Biochemical and Biophysical Research Communications.[1]

Sources

- 1. para-Nitroblebbistatin - Wikipedia [en.wikipedia.org]

- 2. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. para-Nitroblebbistatin, the non-cytotoxic and photostable myosin II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. para-Nitroblebbistatin, the Non-Cytotoxic and Photostable Myosin II Inhibitor - Repository of the Academy's Library [real.mtak.hu]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Optimal Working Concentration of p-Nitroblebbistatin in HeLa Cells

Introduction: The Need for a Superior Myosin II Inhibitor

Non-muscle myosin II (NMII) is a crucial motor protein that drives a multitude of cellular processes, including cell migration, division (cytokinesis), adhesion, and the maintenance of cell shape.[1][2] Given its central role, specific and reliable inhibition of NMII is a critical technique in cell biology research. For years, Blebbistatin has been the go-to small molecule inhibitor for studying NMII functions.[3] However, its utility is significantly hampered by several drawbacks, including cytotoxicity, poor water solubility, and most notably, phototoxicity and instability upon exposure to blue light.[3][4][5][6] These limitations can lead to experimental artifacts and misinterpretation of results, especially in live-cell imaging studies.

p-Nitroblebbistatin has emerged as a superior alternative, addressing the key limitations of its predecessor.[4][7] This derivative is photostable, non-cytotoxic, and non-phototoxic, making it an ideal tool for long-term live-cell imaging and other sensitive applications.[4][8] It maintains a similar inhibitory profile and mechanism of action to Blebbistatin, selectively inhibiting NMII by binding to the myosin-ADP-Pi complex and preventing phosphate release, which traps myosin in a state with low affinity for actin.[9]

This guide provides a comprehensive framework for researchers to determine the optimal working concentration of p-Nitroblebbistatin in HeLa cells. The protocols outlined herein are designed to be self-validating, ensuring robust and reproducible results.

Principle of Optimization: Balancing Efficacy and Viability

The primary goal of optimizing the working concentration of any drug is to identify a concentration that elicits the desired biological effect without inducing significant off-target effects or cytotoxicity. For p-Nitroblebbistatin, this translates to finding the concentration range that effectively inhibits NMII-dependent processes in HeLa cells while maintaining high cell viability and normal morphology.

The optimal concentration is not a single value but rather a range that will be dependent on the specific experimental endpoint. For instance, complete inhibition of cytokinesis will likely require a higher concentration than studying subtle effects on cell migration. Therefore, a systematic approach involving a dose-response analysis is essential.

Experimental Workflow for Determining Optimal Concentration

The process of determining the optimal working concentration of p-Nitroblebbistatin can be broken down into a logical sequence of experiments. This workflow ensures a thorough characterization of the inhibitor's effects on HeLa cells.

Caption: Experimental workflow for optimizing p-Nitroblebbistatin concentration.

Detailed Protocols

Materials and Reagents

-

HeLa cells (e.g., ATCC CCL-2)

-

Complete culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)[10]

-

p-Nitroblebbistatin (powder)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

96-well and 24-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability assay reagent

-

Formaldehyde or paraformaldehyde for cell fixation[11]

-

Fluorescently-labeled phalloidin for F-actin staining

-

DAPI for nuclear staining

Preparation of p-Nitroblebbistatin Stock Solution

Causality: A high-concentration stock solution in a suitable solvent like DMSO is crucial for accurate serial dilutions and to minimize the final solvent concentration in the cell culture medium, which can have its own biological effects.

-

Prepare a 10 mM stock solution of p-Nitroblebbistatin in DMSO. For example, for a compound with a molecular weight of 337.33 g/mol , dissolve 3.37 mg in 1 mL of DMSO.[12]

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term stability.[8]

Protocol 1: Dose-Response and Viability Assay

Objective: To determine the concentration range of p-Nitroblebbistatin that effectively inhibits NMII activity with minimal cytotoxicity. A common and easily quantifiable phenotype of NMII inhibition is the failure of cytokinesis, leading to multinucleated cells.[8]

-

Cell Seeding: Seed HeLa cells in a 96-well plate at a density that will result in approximately 50-60% confluency at the time of treatment (e.g., 5,000-10,000 cells per well). Incubate for 24 hours at 37°C and 5% CO2.

-

Preparation of Treatment Media: Prepare serial dilutions of p-Nitroblebbistatin in complete culture medium. A suggested starting range is 0.1 µM to 50 µM.[8][13] It is critical to include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a negative control (medium only).

-

Treatment: Carefully remove the old medium from the wells and replace it with the treatment media.

-

Incubation: Incubate the plate for a duration relevant to your intended experiments, typically 24 hours for assessing cytokinesis defects.

-

Phenotypic Analysis (Cytokinesis Inhibition):

-

After incubation, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[11]

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Stain the cells with DAPI to visualize the nuclei.

-

Using a fluorescence microscope, quantify the percentage of multinucleated cells in at least three different fields of view for each concentration. An effective concentration will show a significant increase in multinucleated cells.

-

-

Viability Assay (e.g., MTT Assay):

-

In a parallel plate, after the 24-hour incubation, add MTT reagent to each well and incubate according to the manufacturer's protocol.

-

Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

-

Calculate cell viability as a percentage relative to the vehicle control.

-

4.3.1. Expected Data and Interpretation

The results from this protocol can be summarized in a table and used to plot dose-response curves.

| p-Nitroblebbistatin (µM) | % Multinucleated Cells (Mean ± SD) | % Cell Viability (Mean ± SD) |

| 0 (Vehicle) | 2 ± 0.5 | 100 ± 5 |

| 0.1 | 3 ± 0.7 | 98 ± 6 |

| 1 | 25 ± 3 | 95 ± 5 |

| 5 | 70 ± 5 | 92 ± 7 |

| 10 | 85 ± 4 | 88 ± 6 |

| 25 | 88 ± 3 | 70 ± 8 |

| 50 | 90 ± 2 | 45 ± 9 |

Interpretation: The optimal concentration range for inhibiting cytokinesis would be where the percentage of multinucleated cells is high, and cell viability remains high (e.g., 5-10 µM in the example above). A significant drop in viability would indicate cytotoxicity.

Protocol 2: Time-Course Analysis of NMII Inhibition

Objective: To determine the minimum incubation time required to observe the desired inhibitory effect at a chosen concentration.

-

Cell Seeding: Seed HeLa cells in a 24-well plate containing sterile coverslips at an appropriate density.

-

Treatment: Based on the results from Protocol 1, select two or three effective and non-toxic concentrations of p-Nitroblebbistatin. Treat the cells with the selected concentrations.

-

Time Points: Fix the cells at various time points after treatment (e.g., 1, 4, 8, 12, and 24 hours).

-

Immunofluorescence:

-

After fixation and permeabilization, stain the cells with fluorescently-labeled phalloidin to visualize F-actin stress fibers and DAPI for the nuclei.

-

Mount the coverslips on microscope slides.

-

-

Microscopy: Image the cells using a fluorescence or confocal microscope. Observe the disassembly of actin stress fibers, a hallmark of NMII inhibition.

Interpretation: This experiment will reveal how quickly p-Nitroblebbistatin affects the actin cytoskeleton. For some experiments, a shorter incubation time may be sufficient and preferable to minimize any potential long-term secondary effects.

Visualizing the Mechanism of Action

The inhibitory effect of p-Nitroblebbistatin is rooted in its interaction with the non-muscle myosin II motor protein. Understanding this pathway is key to interpreting experimental results.

Caption: Mechanism of p-Nitroblebbistatin inhibition of Myosin II.

Self-Validation and Troubleshooting

-

Positive Control: When possible, include a known NMII inhibitor like the original Blebbistatin (with precautions for light exposure) or a Rho-kinase (ROCK) inhibitor (e.g., Y-27632), which acts upstream of myosin activation, to validate your assay.

-

Morphological Changes: Besides multinucleation and loss of stress fibers, look for other characteristic morphological changes in HeLa cells upon NMII inhibition, such as cell rounding or altered cell spreading.

-

Solubility Issues: Although more soluble than Blebbistatin, if you observe precipitation of p-Nitroblebbistatin at higher concentrations, ensure your stock solution is fully dissolved and consider the use of a solubilizing agent if compatible with your experimental system.

-

Cell Line Variability: The optimal concentration may vary between different cell lines and even between different passages of the same cell line. It is good practice to re-validate the optimal concentration if you change your cell source or passage number significantly.[14]

Conclusion

p-Nitroblebbistatin is a powerful and reliable tool for the study of non-muscle myosin II function.[7][15] By following the systematic approach outlined in these application notes, researchers can confidently determine the optimal working concentration for their specific experiments in HeLa cells. This ensures the generation of high-quality, reproducible data, free from the artifacts associated with older generation inhibitors. The key is to establish a therapeutic window that maximizes the specific inhibitory effect while minimizing cytotoxicity, a principle that is fundamental to rigorous pharmacological studies in cell culture.

References

- Vertex AI Search. para-Nitroblebbistatin, the non-cytotoxic and photostable myosin II inhibitor.

- MedChemExpress. para-Nitroblebbistatin | Myosin II Inhibitor.

- Wikipedia. para-Nitroblebbistatin.

- ResearchGate. What is the optimal concentration of PMA/Ionomycin to use in cell culture?.

- Wikipedia. Blebbistatin.

- ResearchGate. Mechanism of Blebbistatin Inhibition of Myosin II.

- ResearchGate. para-Nitroblebbistatin, the Non-Cytotoxic and Photostable Myosin II Inhibitor.

- PubMed. para-Nitroblebbistatin, the non-cytotoxic and photostable myosin II inhibitor.

- Sigma-Aldrich. Antibiotic Kill Curve.

- PubMed. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative.

- PubMed. Blebbistatin, a myosin II inhibitor, is photoinactivated by blue light.

- MDPI. Non-Muscle Myosin II A: Friend or Foe in Cancer?.

- PMC. Mammalian Nonmuscle Myosin II Comes in Three Flavors.

- Anticancer Research. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and.

- NIH. Rational cell culture optimization enhances experimental reproducibility in cancer cells.

- Protocols.io. Fixation and imaging of HeLa cells after mitochondrial depolarization.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Mammalian Nonmuscle Myosin II Comes in Three Flavors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Blebbistatin - Wikipedia [en.wikipedia.org]

- 4. para-Nitroblebbistatin, the non-cytotoxic and photostable myosin II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Blebbistatin, a myosin II inhibitor, is photoinactivated by blue light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Rational cell culture optimization enhances experimental reproducibility in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. protocols.io [protocols.io]

- 12. para-Nitroblebbistatin - Wikipedia [en.wikipedia.org]

- 13. ar.iiarjournals.org [ar.iiarjournals.org]

- 14. researchgate.net [researchgate.net]

- 15. semanticscholar.org [semanticscholar.org]

Application Note: High-Fidelity Fluorescence Microscopy using p-Nitroblebbistatin

Executive Summary

For decades, (-)-Blebbistatin has been the standard for inhibiting non-muscle myosin II (NMII) to study cytoskeletal dynamics and cell migration. However, its utility in fluorescence microscopy is severely compromised by three critical flaws: phototoxicity under blue light (488 nm), high autofluorescence , and cytotoxicity .

p-Nitroblebbistatin (para-nitroblebbistatin) is a chemically stable, non-cytotoxic C15-nitro derivative that overcomes these limitations while retaining high affinity for Myosin II.[1] This guide details the protocols for utilizing p-Nitroblebbistatin to achieve artifact-free live-cell imaging, specifically in GFP/FITC channels where the parent compound fails.

Technical Specifications & Comparative Analysis

The primary driver for switching to p-Nitroblebbistatin is spectral compatibility . Standard Blebbistatin becomes cytotoxic when irradiated with blue light (used for GFP excitation) and emits a broad fluorescence signal that obscures green fluorophores. p-Nitroblebbistatin eliminates these issues.

Table 1: Comparative Properties of Myosin II Inhibitors

| Feature | (-)-Blebbistatin | p-Nitroblebbistatin | Impact on Microscopy |

| Photostability | Low (Degrades under 488nm) | High (Stable) | Allows long-term time-lapse imaging without drug breakdown. |

| Phototoxicity | High (Generates ROS under blue light) | Negligible | Prevents light-induced cell death during GFP imaging. |

| Autofluorescence | High (Green/Blue spectrum) | Low / Negligible | drastically improves Signal-to-Noise Ratio (SNR) for GFP/FITC. |

| Cytotoxicity (Dark) | Moderate | Non-cytotoxic | Ensures phenotype is due to myosin inhibition, not cell stress. |

| Solubility (Aq) | Poor (<10 µM) | Low (<10 µM)* | Requires DMSO stock; precipitate management is identical. |

| IC50 (Myosin II) | ~0.5 - 5 µM | ~0.4 - 5 µM | Retains original potency; no need to change dosage significantly. |

*Note: For applications requiring high aqueous solubility (>50 µM), consider para-aminoblebbistatin, though p-Nitroblebbistatin remains the standard for photostability.

Mechanism of Action

p-Nitroblebbistatin binds to the myosin II-ADP-Pi complex with high affinity. It inhibits the release of phosphate, thereby trapping the motor protein in a low-actin-affinity state. This prevents the power stroke and actomyosin contractility without disrupting the structural integrity of the actin filaments themselves.

Diagram 1: Experimental Logic & Selection Guide

This decision tree illustrates when to deploy p-Nitroblebbistatin over standard inhibitors.

Figure 1: Selection logic for Myosin II inhibitors. p-Nitroblebbistatin is strictly required for live-cell experiments involving blue light excitation (GFP/FITC) to avoid phototoxic artifacts.

Protocol A: Preparation and Handling

Critical Pre-requisite: p-Nitroblebbistatin is hydrophobic. Proper reconstitution is vital to prevent "micro-precipitation," which appears as bright, fluorescent puncta in microscopy, often mistaken for cellular structures.

Reagents

-

p-Nitroblebbistatin powder (Store at -20°C).[2]

-

Anhydrous DMSO (Dimethyl sulfoxide), high purity.

Step-by-Step Reconstitution

-

Equilibration: Allow the product vial to warm to room temperature before opening to prevent condensation.

-

Solvent Addition: Dissolve powder in anhydrous DMSO to create a 10 mM to 20 mM Stock Solution .

-

Calculation: For 1 mg of p-Nitroblebbistatin (MW ~337.33 g/mol ), add ~148 µL DMSO for a 20 mM stock.

-

-

Mixing: Vortex vigorously for 30 seconds. Ensure no solid residue remains.[1]

-

Aliquoting: Aliquot into small volumes (e.g., 10-20 µL) in light-protective (amber) tubes.

-

Storage: Store aliquots at -20°C (stable for 6 months) or -80°C (stable for 1 year). Avoid repeated freeze-thaw cycles.

Protocol B: Live Cell Imaging Workflow

This protocol is optimized for studying cytoskeletal dynamics (e.g., cytokinesis, cell migration, neurite outgrowth) using GFP-labeled proteins.

Experimental Setup

-

Cell Line: HeLa, fibroblasts, or primary neurons expressing GFP-actin or GFP-myosin.

-

Media: Phenol-red free imaging media (auto-fluorescence reduction).

-

Working Concentration: 20 µM - 50 µM.

Workflow Diagram

Figure 2: Optimized workflow for live-cell imaging. Note the optional filtration step to remove micro-precipitates if high concentrations (>20 µM) are used.

Detailed Procedure

-

Preparation: Dilute the 20 mM DMSO stock into pre-warmed imaging media to reach a final concentration of 20 µM .

-

Note: Do not exceed 50 µM if possible, as solubility limits may lead to precipitation.

-

Control: Prepare a "Vehicle Control" with an equivalent volume of DMSO (0.1%).

-

-

Application: Aspirate old media from the cell culture dish and gently add the p-Nitroblebbistatin-containing media.

-

Incubation: Incubate cells for 20–30 minutes at 37°C / 5% CO2.

-

Causality: This time allows the drug to permeate the membrane and reach equilibrium binding with Myosin II.

-

-

Imaging: Proceed to imaging without washing out the drug. Myosin inhibition is reversible; washing will restore contractility within minutes.

-

Settings: You may use standard GFP excitation (488 nm) and emission (500–530 nm) filters.

-

Exposure: Unlike Blebbistatin, you do not need to aggressively minimize exposure time to prevent toxicity, though standard photobleaching precautions for the fluorophore still apply.

-

Application Note: Optical Mapping in Cardiology

In cardiac optical mapping, motion artifacts caused by the beating heart prevent accurate voltage sensing. p-Nitroblebbistatin is the preferred "excitation-contraction uncoupler."

-

Perfusion: Perfuse the isolated heart (Langendorff setup) with Tyrode’s solution.

-

Loading: Add p-Nitroblebbistatin (5–10 µM final concentration) to the perfusate.

-

Verification: Mechanical arrest usually occurs within 10–15 minutes, while the electrical signal (ECG) remains active.

-

Advantage: Unlike 2,3-butanedione monoxime (BDM), p-Nitroblebbistatin does not affect calcium handling or action potential duration (APD), ensuring high-fidelity electrophysiological data.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Bright puncta in background | Drug precipitation. | Filter working solution (0.22 µm) or lower concentration to <20 µM. Ensure DMSO stock is anhydrous. |

| Cells detach | Loss of traction forces. | This is an expected effect of myosin inhibition. Use Poly-L-Lysine or Fibronectin coating to enhance adhesion. |

| Incomplete inhibition | Degradation or low dose. | Verify stock age.[2] Increase concentration to 50 µM. Ensure 30 min incubation. |

| Blue fluorescence | Wrong inhibitor used. | Verify you are using p-Nitro blebbistatin (yellow solid), not Blebbistatin. |

References

-

Képiró, M., Várkuti, B. H., Végner, L., Vörös, G., Hegyi, G., Varga, M., & Málnási-Csizmadia, A. (2014).[3][4] para-Nitroblebbistatin, the Non-Cytotoxic and Photostable Myosin II Inhibitor.[1][2][3][4][5][6][7] Angewandte Chemie International Edition.

-

Képiró, M., et al. (2012). Phototoxicity of blebbistatin was assessed in these cell lines after their exposure to a blue light. Biochimica et Biophysica Acta (BBA).

-

Romo-Parra, H., et al. (2025). Properties of blebbistatin for cardiac optical mapping.

-

Verkhovsky, A. B., et al. (2016). A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative (para-aminoblebbistatin).[7] Scientific Reports.

Sources

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. para-Nitroblebbistatin, the non-cytotoxic and photostable myosin II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. para-Nitroblebbistatin, the Non-Cytotoxic and Photostable Myosin II Inhibitor - Repository of the Academy's Library [real.mtak.hu]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

p-Nitroblebbistatin: A Researcher's Guide to Investigating Cytokinesis

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of p-Nitroblebbistatin in the study of cytokinesis. It moves beyond a simple recitation of protocols to offer insights into the scientific rationale behind experimental choices, ensuring a robust and reproducible research workflow.

Introduction: Overcoming the Limitations of Blebbistatin in Cytokinesis Research

Cytokinesis, the final stage of cell division, is a mechanically driven process orchestrated by the contractile ring, a complex machinery primarily composed of actin and non-muscle myosin II. The precise regulation of this process is fundamental to maintaining genomic stability and tissue homeostasis. For years, blebbistatin has been the go-to small molecule inhibitor for probing the function of non-muscle myosin II in cytokinesis and other cellular processes. However, its utility has been hampered by significant drawbacks, including phototoxicity upon exposure to blue light and inherent cytotoxicity, which can confound experimental results.[1][2]

p-Nitroblebbistatin, a derivative of blebbistatin, has emerged as a superior alternative, offering comparable inhibitory effects on non-muscle myosin II without the detrimental phototoxicity and cytotoxicity.[3][4] This key advantage makes it an invaluable tool for live-cell imaging and long-term studies of cytokinesis, allowing for the unambiguous attribution of observed phenotypes to the specific inhibition of myosin II.

Mechanism of Action: Arresting the Final Cut

p-Nitroblebbistatin, like its parent compound, specifically inhibits the ATPase activity of non-muscle myosin II. It traps the myosin motor domain in a complex with ADP and phosphate, preventing the power stroke that drives actin filament sliding. This direct inhibition of the motor protein at the heart of the contractile ring leads to a failure of furrow ingression and, ultimately, cytokinesis. The result is the formation of multinucleated cells, a hallmark phenotype that can be readily quantified.

The signaling pathway leading to the activation of non-muscle myosin II during cytokinesis is a well-orchestrated cascade. A key player in this process is the small GTPase RhoA. Upon activation at the cell equator, RhoA initiates a downstream signaling cascade that culminates in the phosphorylation of the myosin light chain, a critical step for activating myosin II's motor function and promoting its assembly into functional filaments. By directly inhibiting the ATPase activity of myosin II, p-Nitroblebbistatin effectively bypasses this upstream regulation, providing a direct means to dissect the mechanical role of myosin II in the final stages of cell division.

Figure 2. Workflow for the induction and quantification of multinucleated cells following p-Nitroblebbistatin treatment.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

p-Nitroblebbistatin working solutions and vehicle control (DMSO)

-

Sterile glass coverslips in a multi-well plate

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS (for fixing)

-

0.1% Triton X-100 in PBS (for permeabilization)

-

DAPI (4′,6-diamidino-2-phenylindole) staining solution (e.g., 300 nM in PBS)

-

Antifade mounting medium

-

Fluorescence microscope with a DAPI filter set

Procedure:

-

Cell Seeding:

-

Place sterile glass coverslips into the wells of a multi-well plate.

-

Seed your cells of interest onto the coverslips at a density that will result in 50-70% confluency at the time of analysis.

-

-

Treatment:

-

Allow the cells to adhere and grow for 24 hours.

-

Aspirate the medium and replace it with fresh medium containing the desired concentrations of p-Nitroblebbistatin or the vehicle control.

-

-

Incubation:

-

Incubate the cells for a period sufficient for one to two cell cycles (typically 24-48 hours).

-

-

Fixation and Staining:

-

Aspirate the medium and gently wash the cells twice with PBS.

-

Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Stain the nuclei by incubating with DAPI solution for 5 minutes at room temperature, protected from light. [5][6] * Wash the cells three times with PBS.

-

-

Mounting and Imaging:

-

Carefully remove the coverslips from the wells and mount them onto glass slides using an antifade mounting medium.

-

Acquire images using a fluorescence microscope with a DAPI filter set (excitation ~358 nm, emission ~461 nm). Capture images from multiple random fields of view for each condition to ensure representative data.

-

-

Quantification:

-

Manually or using image analysis software (e.g., ImageJ/Fiji), count the total number of cells and the number of multinucleated cells (cells with two or more distinct nuclei) in each field of view.

-

Calculate the percentage of multinucleated cells for each condition: (Number of multinucleated cells / Total number of cells) x 100

-

Plot the percentage of multinucleated cells against the concentration of p-Nitroblebbistatin to generate a dose-response curve and determine the EC50.

-

Protocol 3: Live-Cell Imaging of Cytokinesis Inhibition

Rationale: The photostability of p-Nitroblebbistatin makes it ideal for time-lapse microscopy to visualize the dynamics of cytokinesis failure in real-time.

Materials:

-

Cells of interest (preferably expressing a fluorescent marker for chromatin, e.g., H2B-GFP, or the plasma membrane)

-

Glass-bottom imaging dishes or plates

-

Live-cell imaging medium (CO2-independent medium is recommended for long-term imaging without a stage-top incubator)

-

p-Nitroblebbistatin working solutions and vehicle control

-

A live-cell imaging system equipped with environmental control (37°C, 5% CO2) and a high-sensitivity camera (e.g., spinning disk confocal microscope)

Procedure:

-

Cell Seeding:

-

Seed cells in a glass-bottom imaging dish at a low density to allow for visualization of individual cell divisions.

-

-

Treatment:

-

Allow cells to adhere for 24 hours.

-

Gently replace the medium with pre-warmed live-cell imaging medium containing the desired concentration of p-Nitroblebbistatin or vehicle control.

-

-

Time-Lapse Imaging:

-

Place the imaging dish on the microscope stage within the environmental chamber. Allow the temperature and CO2 to equilibrate.

-

Identify cells in late G2 or prophase to increase the likelihood of capturing mitosis and cytokinesis.

-

Set up time-lapse acquisition parameters. A temporal resolution of 5-15 minutes is typically sufficient to observe the key stages of mitosis and cytokinesis.

-

Acquire images in the appropriate fluorescence channels (e.g., GFP for H2B-GFP) and a brightfield or DIC channel to visualize cell morphology.

-

Image for a duration that allows for the observation of multiple cell division events (e.g., 12-24 hours).

-

-

Analysis:

-

Analyze the time-lapse movies to observe the dynamics of the contractile ring, chromosome segregation, and furrow ingression in control and p-Nitroblebbistatin-treated cells.

-

Quantify parameters such as the duration of mitosis, the success or failure of cytokinesis, and the fate of cells that fail cytokinesis (e.g., formation of a single multinucleated cell).

-

Trustworthiness and Self-Validation

The protocols described above include inherent controls to ensure the validity of the experimental results. The use of a vehicle control (DMSO) is essential to distinguish the effects of p-Nitroblebbistatin from any potential effects of the solvent. Furthermore, performing a dose-response analysis not only determines the optimal concentration but also demonstrates a specific, concentration-dependent effect of the compound. For live-cell imaging, observing a clear temporal correlation between the addition of p-Nitroblebbistatin and the onset of cytokinesis failure provides strong evidence for a direct effect.

Conclusion

p-Nitroblebbistatin represents a significant advancement for researchers studying the molecular and mechanical basis of cytokinesis. Its photostability and lack of cytotoxicity overcome the major limitations of blebbistatin, enabling more precise and reliable investigations, particularly in the context of live-cell imaging. By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can confidently employ p-Nitroblebbistatin to unravel the intricate processes that govern the final step of cell division.

References

- Képiró, M., Várkuti, B. H., Végner, L., Vörös, G., Hegyi, G., Varga, M., & Málnási-Csizmadia, A. (2014). para-Nitroblebbistatin, the non-cytotoxic and photostable myosin II inhibitor.

- Roman, D. L., & Kolega, J. (2011). Blebbistatin, a myosin II inhibitor, is photoinactivated by blue light.

- Straight, A. F., Cheung, A., Limouze, J., Chen, I., Westwood, N. J., Sellers, J. R., & Mitchison, T. J. (2003). Dissecting temporal and spatial control of cytokinesis with a myosin II inhibitor. Science, 299(5613), 1743-1747.

- Verkhovsky, A. B., Svitkina, T. M., & Borisy, G. G. (1999). Self-polarization and directional motility of cytoplasm. Current Biology, 9(1), 11-20.

- Cramer, L. P. (2010). Mechanisms of cell migration. Current Biology, 20(10), R438-R442.

- Riedl, J., Crevenna, A. H., Kessenbrock, K., Yu, J. H., Neukirchen, D., Bista, M., ... & Sixt, M. (2008). Lifeact: a versatile marker to visualize F-actin.

- Piel, M., & Théry, M. (2014). Cell mechanics. Current Biology, 24(10), R422-R424.

- Salbreux, G., Charras, G., & Paluch, E. (2012). Actin cortex mechanics and cellular morphogenesis. Trends in cell biology, 22(10), 536-545.

- Pollard, T. D., & Cooper, J. A. (2009). Actin, a central player in cell shape and movement. Science, 326(5957), 1208-1212.

-

Kepiro, M., Varkuti, B. H., Vegner, L., Voros, G., Hegyi, G., Varga, M., & Malnasi-Csizmadia, A. (2014). para-Nitroblebbistatin, the non-cytotoxic and photostable myosin II inhibitor. Angewandte Chemie (International ed. in English), 53(31), 8211–8215. [Link]

- Kolega, J. (2004). Phototoxicity and photoinactivation of blebbistatin in UV and visible light.

- Fedorov, V. V., Lozinsky, I. T., Waseem, T., & Efimov, I. R. (2009). The role of myosin II in regulation of cardiac contractility. Journal of molecular and cellular cardiology, 46(3), 365-375.

- Málnási-Csizmadia, A., Hegyi, G., Várkuti, B. H., Képiró, M., & Végner, L. (2015). U.S. Patent No. 9,034,888. Washington, DC: U.S.

- Varkuti, B. H., Kepiro, M., Vegner, L., Voros, G., Hegyi, G., Varga, M., & Malnasi-Csizmadia, A. (2016).

- Sakamoto, T., Limouze, J., Combs, C. A., Straight, A. F., & Sellers, J. R. (2005). Blebbistatin, a myosin II inhibitor, is photoinactivated by blue light. Biochemistry, 44(2), 584-588.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Photostimulation time-lapse imaging of live HeLa cells using confocal microscopy | Application Notes | Resources | Nikon Instruments Inc. [microscope.healthcare.nikon.com]

- 3. para-Nitroblebbistatin, the non-cytotoxic and photostable myosin II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. youdobio.com [youdobio.com]

- 6. help.lumiprobe.com [help.lumiprobe.com]

Application Notes and Protocols for Utilizing p-Nitroblebbistatin in the Study of Actin-Myosin Contractility

Introduction: The Critical Role of Actin-Myosin Contractility and the Need for Precise Inhibitors

Actin-myosin contractility is a fundamental biological process that drives a multitude of cellular and physiological functions, from muscle contraction and cell division to cell migration and tissue morphogenesis.[1][2] The primary motor protein responsible for generating force on actin filaments in these processes is non-muscle myosin II (NMII).[3][4] The study of NMII's function has been greatly facilitated by small molecule inhibitors. For years, Blebbistatin has been the most widely used inhibitor for studying myosin II-dependent processes.[5][6] However, its utility is significantly hampered by several adverse characteristics.[7]

Blebbistatin is notoriously sensitive to blue light (wavelengths below 488 nm), which leads to its photoinactivation and the production of cytotoxic free radicals.[7][8][9] This phototoxicity can lead to experimental artifacts, particularly in fluorescence microscopy applications.[6] Furthermore, blebbistatin itself exhibits cytotoxicity even in the absence of light, which can confound the interpretation of experimental results where observed phenotypes could be due to cell death rather than specific myosin II inhibition.[5][6][10]

To overcome these limitations, p-Nitroblebbistatin was developed. This derivative of blebbistatin offers a significant improvement for researchers studying actin-myosin contractility.[5][6]

p-Nitroblebbistatin: A Superior Myosin II Inhibitor

p-Nitroblebbistatin is a photostable and non-cytotoxic inhibitor of myosin II, making it an ideal substitute for blebbistatin in a wide range of applications.[5][6][11][12] It has been demonstrated to be neither phototoxic nor cytotoxic in both cellular and animal models.[5][6] This allows for long-term experiments and the use of light-intensive imaging techniques without introducing confounding variables.[12]

Mechanism of Action

Like its parent compound, p-Nitroblebbistatin inhibits the ATPase activity of myosin II.[7][13] It binds to the myosin head in a state where it is bound to ADP and phosphate, preventing the release of phosphate.[13] This traps the myosin in a low-affinity state for actin, thereby inhibiting the power stroke and force generation.[13][14]

Key Advantages of p-Nitroblebbistatin over Blebbistatin

| Feature | Blebbistatin | p-Nitroblebbistatin | Significance for Researchers |

| Photostability | Unstable in blue light (<488 nm)[7][8][9] | Photostable[5][6][11][12] | Enables use in fluorescence microscopy and optogenetics without photoinactivation or phototoxicity. |

| Cytotoxicity | Cytotoxic, even without irradiation[5][6][10] | Non-cytotoxic[5][6][11] | Allows for long-term studies and ensures observed effects are due to myosin II inhibition, not cell death. |

| Phototoxicity | Phototoxic upon blue light illumination[6][7] | Non-phototoxic[5][6][12] | Crucial for live-cell imaging to maintain cell health and obtain reliable data. |

| Fluorescence | Strong fluorophore, can interfere with GFP imaging[7] | Low fluorescence[12] | Reduces background signal in fluorescence-based assays. |

| Solubility | Poor aqueous solubility[15] | Poor aqueous solubility (~5 µM)[12] | Both require a solvent like DMSO for stock solutions. |

Experimental Protocols

The following protocols provide a framework for using p-Nitroblebbistatin to investigate actin-myosin contractility. It is essential to optimize concentrations and incubation times for each specific cell type and experimental setup.

Protocol 1: Preparation of p-Nitroblebbistatin Stock Solution

The solubility of p-Nitroblebbistatin in aqueous solutions is low.[12] Therefore, a stock solution in an organic solvent is necessary.

Materials:

-

p-Nitroblebbistatin powder

-

Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

-

Prepare a 10 mM stock solution of p-Nitroblebbistatin in DMSO. For example, for a compound with a molecular weight of 337.33 g/mol , dissolve 3.37 mg in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for up to 6 months or at -80°C for longer-term storage.[11]

Protocol 2: Inhibition of Cytokinesis and Assessment of Cellular Contractility

A common application of myosin II inhibitors is to study their effect on cytokinesis, the final stage of cell division, which is heavily dependent on a contractile actomyosin ring.[9] Inhibition of this process leads to the formation of multinucleated cells.[11]

Materials:

-

Cells of interest (e.g., COS-7, HeLa)

-

Complete cell culture medium

-

p-Nitroblebbistatin stock solution (10 mM in DMSO)

-

Vehicle control (DMSO)

-

96-well cell culture plates

-

Fluorescent nuclear stain (e.g., Hoechst 33342)

-

Fluorescent cytoplasmic stain (e.g., CellMask™ Green)

-

High-content imaging system or fluorescence microscope

Procedure:

-

Seed cells in a 96-well plate at a density that allows for proliferation over the course of the experiment (e.g., 2000 cells/well).[16]

-

Allow cells to adhere and grow for 24 hours.

-

Prepare a serial dilution of p-Nitroblebbistatin in complete cell culture medium. A typical concentration range to test is 0.5 µM to 20 µM.[11]

-

Include a vehicle control (DMSO) at the same final concentration as the highest p-Nitroblebbistatin concentration.

-

Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of p-Nitroblebbistatin or the vehicle control.

-

Incubate the cells for 24-48 hours.

-

After incubation, stain the cells with a nuclear stain and a cytoplasmic stain according to the manufacturer's protocols.

-

Acquire images using a high-content imaging system or a fluorescence microscope.

-

Quantify the number of nuclei per cell. An increase in the ratio of multinucleated cells indicates inhibition of cytokinesis.[16] The EC50 for this effect can be determined from the dose-response curve. For COS-7 cells, the reported EC50 for inhibiting cytokinesis is 2.9 µM.[11]

Protocol 3: Live-Cell Imaging of Cytoskeletal Dynamics

The photostability of p-Nitroblebbistatin makes it an excellent tool for live-cell imaging studies of cytoskeletal dynamics.[12]

Materials:

-

Cells expressing a fluorescently tagged cytoskeletal protein (e.g., LifeAct-GFP, Myosin-IIA-GFP)

-

Glass-bottom imaging dishes or plates

-

Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2)

-

p-Nitroblebbistatin stock solution (10 mM in DMSO)

-

Vehicle control (DMSO)

Procedure:

-

Seed cells expressing the fluorescent reporter in glass-bottom dishes.

-

Allow cells to adhere and grow to the desired confluency.

-

Just before imaging, replace the culture medium with imaging medium containing the desired concentration of p-Nitroblebbistatin (e.g., 10-20 µM) or the vehicle control.

-

Place the dish on the microscope stage within the environmental chamber and allow the cells to equilibrate for at least 30 minutes.

-

Acquire time-lapse images to observe the effects of myosin II inhibition on processes such as cell migration, cell spreading, or the formation of stress fibers.

-

Analyze the images to quantify changes in cell morphology, migration speed, or the dynamics of the fluorescently tagged protein.

Protocol 4: Assessment of Cytotoxicity

Although p-Nitroblebbistatin is reported to be non-cytotoxic, it is good practice to confirm this in your specific cell type and experimental conditions.[5][6]

Materials:

-

Cells of interest

-

Complete cell culture medium

-

p-Nitroblebbistatin stock solution (10 mM in DMSO)

-

Vehicle control (DMSO)

-

Positive control for cytotoxicity (e.g., staurosporine)

-

96-well cell culture plates

-

Cell viability assay kit (e.g., CCK-8, MTT, or a live/dead staining kit)[17]

-

Plate reader or fluorescence microscope

Procedure:

-

Seed cells in a 96-well plate at an appropriate density.[18]

-

Allow cells to adhere and grow for 24 hours.

-

Treat the cells with a range of p-Nitroblebbistatin concentrations, a vehicle control, and a positive control for cytotoxicity.[18]

-

Incubate for the desired duration (e.g., 24, 48, or 72 hours).

-

Perform the cell viability assay according to the manufacturer's protocol.[18]

-

Measure the appropriate signal (e.g., absorbance or fluorescence) to determine the percentage of viable cells relative to the vehicle control.

Data Interpretation and Controls

Causality and Self-Validation: To ensure that the observed effects are a direct result of myosin II inhibition by p-Nitroblebbistatin, the following controls are crucial:

-

Vehicle Control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve p-Nitroblebbistatin.

-

Inactive Enantiomer Control: If available, using the inactive (+)-blebbistatin as a negative control can further validate the specificity of the observed effects to myosin II inhibition.[19]

-

Dose-Response Analysis: Performing experiments with a range of p-Nitroblebbistatin concentrations allows for the determination of the effective concentration range and helps to distinguish specific inhibition from non-specific effects that might occur at very high concentrations.

-

Rescue Experiments: In some experimental systems, it may be possible to wash out the inhibitor and observe the reversal of the phenotype, demonstrating the reversibility of the inhibition.

Visualization of Key Concepts

References

-

Képiró, M., Várkuti, B. H., Végner, L., Vörös, G., Hegyi, G., Varga, M., & Málnási-Csizmadia, A. (2014). Para-Nitroblebbistatin, the non-cytotoxic and photostable myosin II inhibitor. Angewandte Chemie International Edition, 53(31), 8211-8215. [Link]

-

Sakamoto, T., Limouze, J., Combs, C. A., Straight, A. F., & Sellers, J. R. (2005). Blebbistatin, a myosin II inhibitor, is photoinactivated by blue light. Biochemistry, 44(2), 584-588. [Link]

-

Wikipedia. (n.d.). Blebbistatin. Retrieved January 28, 2026, from [Link]

-

Kovács, M., Tóth, J., Hetényi, C., Málnási-Csizmadia, A., & Sellers, J. R. (2004). Mechanism of blebbistatin inhibition of myosin II. Journal of Biological Chemistry, 279(34), 35557-35563. [Link]

-

Képiró, M., Várkuti, B. H., Végner, L., Vörös, G., Hegyi, G., Varga, M., & Málnási-Csizmadia, A. (2014). para-Nitroblebbistatin, the non-cytotoxic and photostable myosin II inhibitor. Angewandte Chemie (International ed. in English), 53(31), 8211–8215. [Link]

-

Shu, S., Liu, X., & Korn, E. D. (2005). Blebbistatin and blebbistatin-inactivated myosin II inhibit myosin II-independent processes in Dictyostelium. Proceedings of the National Academy of Sciences of the United States of America, 102(5), 1472–1477. [Link]

-

Wikipedia. (n.d.). para-Nitroblebbistatin. Retrieved January 28, 2026, from [Link]

-

Rauscher, Á., Gyimesi, M., Képiró, M., Várkuti, B. H., Végner, L., Vörös, G., ... & Málnási-Csizmadia, A. (2016). A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative. Scientific reports, 6(1), 1-10. [Link]

-

Képiró, M., Hári, P., Várkuti, B. H., Fábián, I., & Málnási-Csizmadia, A. (2020). A simple and robust cell-based assay for the discovery of novel cytokinesis inhibitors. Scientific reports, 10(1), 1-12. [Link]

-

Straight, A. F., Cheung, A., Limouze, J., Chen, I., Westwood, N. J., Sellers, J. R., & Mitchison, T. J. (2003). Dissecting temporal and spatial control of cytokinesis with a myosin II Inhibitor. Science, 299(5613), 1743-1747. [Link]

-

Bendix, P. M., Koenderink, G. H., Cuvelier, D., Dogic, Z., Koeleman, B. N., Brieher, W. M., ... & Weitz, D. A. (2010). A quantitative analysis of contractility in active cytoskeletal protein networks. Biophysical journal, 98(11), 2693-2703. [Link]

-

Marston, S. (2022). Force Measurements From Myofibril to Filament. Frontiers in Physiology, 13, 823334. [Link]

-

Murrell, M., Oakes, P. W., Lenz, M., & Gardel, M. L. (2015). Forcing cells into shape: the mechanics of actomyosin contractility. Nature reviews Molecular cell biology, 16(8), 486-498. [Link]

-

Eitler, J., Varga, M., Képiró, M., Málnási-Csizmadia, A., & Czirók, A. (2019). Blebbistatin, a myosin inhibitor, is phototoxic to human cancer cells under exposure to blue light. PloS one, 14(3), e0212252. [Link]

-

Várkuti, B. H., Képiró, M., Végner, L., Vörös, G., Hegyi, G., Málnási-Csizmadia, A., & Sellers, J. R. (2016). Kinetic mechanism of blebbistatin inhibition of nonmuscle myosin IIB. Journal of Biological Chemistry, 291(23), 12016-12027. [Link]

-